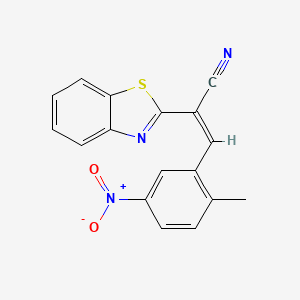![molecular formula C17H24ClN3 B5295762 N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride, also known as DPA, is a chemical compound that is widely used in scientific research. It is a derivative of the anesthetic drug lidocaine, which is used to numb tissue during medical procedures. DPA is a highly potent and selective inhibitor of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in excitable cells such as neurons and muscle cells.
Mecanismo De Acción
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride works by binding to the intracellular side of voltage-gated sodium channels and blocking the flow of sodium ions through the channel pore. This prevents the depolarization of the cell membrane and the generation of action potentials. N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is highly selective for sodium channels, and does not affect other ion channels such as potassium or calcium channels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride depend on the specific cell type and tissue being studied. In neurons, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can block the initiation and propagation of action potentials, leading to a decrease in neuronal excitability. In muscle cells, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can inhibit muscle contraction by blocking the depolarization of the muscle membrane. In addition, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has been shown to have anti-inflammatory effects in animal models of inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in scientific research is its high selectivity for voltage-gated sodium channels. This allows researchers to specifically target these channels without affecting other ion channels or cellular processes. However, one limitation of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is its relatively short duration of action, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride. One area of interest is the development of new N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride analogs with improved pharmacological properties, such as longer duration of action or increased selectivity for specific subtypes of sodium channels. Another area of interest is the use of N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride in combination with other drugs or therapies to treat various diseases and disorders, including chronic pain, epilepsy, and cardiac arrhythmias. Overall, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride is a valuable tool for studying the function of voltage-gated sodium channels in a variety of physiological and pathological contexts, and has the potential to lead to new treatments for a range of diseases and disorders.
Métodos De Síntesis
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be synthesized using a variety of methods, including the reaction of lidocaine with pyridine-3-carboxaldehyde and diethylamine, or the reaction of 4-chloro-N,N-diethylbenzenamine with pyridine-3-carboxaldehyde and diethylamine. The resulting product is a white crystalline powder that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride has a wide range of applications in scientific research. It is commonly used as a tool to study the function of voltage-gated sodium channels in neurons and other excitable cells. By blocking these channels, N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride can be used to investigate the role of sodium currents in various physiological processes, including pain sensation, muscle contraction, and neuronal excitability.
Propiedades
IUPAC Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-3-20(4-2)17-9-7-15(8-10-17)12-19-14-16-6-5-11-18-13-16;/h5-11,13,19H,3-4,12,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEOFHWMZZCXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CNCC2=CN=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-4-[(pyridin-3-ylmethylamino)methyl]aniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5295684.png)
![3-{2-[(2-hydroxyethyl)(isopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5295694.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)
![N-(3-chloro-4-methylphenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5295711.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)

![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)